molecular formula C19H16F3N5O6 B11562444 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11562444
M. Wt: 467.4 g/mol
InChI Key: YGIAPKLIPAVGDN-BHGWPJFGSA-N
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Description

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a trifluoromethyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 2,4-dinitrophenylhydrazine with an appropriate acyl chloride to form the corresponding hydrazide. This intermediate is then reacted with a suitable butanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, the dinitrophenyl group may interact with active sites of enzymes, inhibiting their function, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]propanamide
  • (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]pentanamide

Uniqueness

Compared to similar compounds, (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16F3N5O6

Molecular Weight

467.4 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C19H16F3N5O6/c1-11(7-17(28)23-14-4-2-3-13(9-14)19(20,21)22)24-25-18(29)8-12-5-6-15(26(30)31)10-16(12)27(32)33/h2-6,9-10H,7-8H2,1H3,(H,23,28)(H,25,29)/b24-11+

InChI Key

YGIAPKLIPAVGDN-BHGWPJFGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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